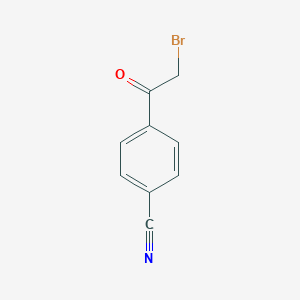

4-(Bromoacetyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJANCPRIUMHGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173920 | |

| Record name | Benzonitrile, 4-(bromoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20099-89-2 | |

| Record name | 4-Cyanophenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20099-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromoacetyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020099892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20099-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-(bromoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromoacetyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(BROMOACETYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6T2NP32GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromoacetyl)benzonitrile: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 4-(Bromoacetyl)benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its mechanism of action as a Glycogen Synthase Kinase 3 (GSK-3) inhibitor.

Chemical Properties and Structure

This compound, also known as 4-cyanophenacyl bromide, is a versatile bifunctional molecule characterized by a benzonitrile moiety and a reactive α-bromo ketone group. This unique structure makes it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Melting Point | 92-96 °C | [2] |

| Boiling Point | 342.4 ± 22.0 °C (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [2] |

Structural Information

The structural identifiers of this compound are crucial for its unambiguous identification in chemical databases and literature.

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-(2-bromoacetyl)benzonitrile | [1] |

| CAS Number | 20099-89-2 | [1] |

| SMILES | C1=CC(=CC=C1C(#N))C(=O)CBr | [1] |

| InChI Key | LJANCPRIUMHGJE-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound. These protocols are based on established literature procedures.

Synthesis via α-Bromination of 4-Acetylbenzonitrile

This protocol describes the direct bromination of 4-acetylbenzonitrile using elemental bromine.

Materials:

-

4-Acetylbenzonitrile

-

Anhydrous ether

-

Aluminum chloride (catalytic amount)

-

Bromine

Procedure:

-

Dissolve 14.5 g (100 mmol) of 4-acetylbenzonitrile in 150 ml of anhydrous ether in a suitable reaction flask.

-

Add a catalytic amount of aluminum chloride to the solution.

-

While stirring at room temperature, add 5.1 ml (100 mmol) of bromine dropwise to the reaction mixture.

-

Continue stirring the solution for 30 minutes. A precipitate will form during this time.

-

Collect the precipitate by filtration.

-

Dry the collected solid to yield this compound.

-

Yield: Approximately 19.34 g (86%)

-

Melting Point: 85-86 °C

-

Synthesis via Bromination of 4-Cyanoacetophenone with Pyridine Hydrobromide Perbromide

This method utilizes a safer and more manageable brominating agent, pyridine hydrobromide perbromide, for the α-bromination of 4-cyanoacetophenone.[3][4]

Materials:

-

4-Cyanoacetophenone

-

Pyridine hydrobromide perbromide

-

Acetic acid

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5.0 mmol of 4-cyanoacetophenone and 5.5 mmol of pyridine hydrobromide perbromide.

-

Add 20 mL of acetic acid to the flask to serve as the solvent.

-

Heat the reaction mixture to 90 °C with continuous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Activity and Mechanism of Action

This compound has been identified as an irreversible inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[2] GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders and cancer.[5]

Mechanism of GSK-3 Inhibition

The inhibitory activity of this compound stems from its α-bromo ketone moiety, which acts as an electrophilic warhead. It is proposed that this compound forms a covalent bond with a cysteine residue (Cys199) located at the entrance of the ATP-binding pocket of GSK-3β.[6] This irreversible binding prevents the endogenous substrate, ATP, from accessing the active site, thereby inhibiting the kinase activity of the enzyme.

Caption: Covalent inhibition of GSK-3β by this compound.

Impact on the Wnt/β-catenin Signaling Pathway

GSK-3 plays a pivotal role in the Wnt/β-catenin signaling pathway, a critical pathway involved in cell fate determination, proliferation, and differentiation. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3 by this compound would prevent the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus, where it can activate the transcription of target genes.

Caption: Effect of GSK-3 inhibition on the Wnt/β-catenin pathway.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[1] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information before use. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with well-defined properties and synthetic routes. Its ability to act as an irreversible inhibitor of GSK-3 makes it a compelling tool for studying the roles of this kinase in various biological processes and a potential starting point for the development of novel therapeutic agents. This guide provides foundational information to support further research and development efforts involving this compound.

References

- 1. This compound | C9H6BrNO | CID 98654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-(Bromoacetyl)benzonitrile from 4-Acetylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(bromoacetyl)benzonitrile from 4-acetylbenzonitrile, a key reaction in the production of various pharmaceutical intermediates. This document details established experimental protocols, comparative data on different synthetic methodologies, and a thorough characterization of the final product, including spectroscopic and safety data.

Introduction

This compound, also known as 4-cyanophenacyl bromide, is a valuable building block in organic synthesis. Its bifunctional nature, featuring a reactive α-bromo ketone and a cyano group, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. This guide focuses on the α-bromination of 4-acetylbenzonitrile to yield this compound, exploring various synthetic routes and providing detailed experimental procedures.

Synthetic Methodologies

The α-bromination of 4-acetylbenzonitrile can be achieved through several methods. The most common approaches involve the use of elemental bromine with a Lewis acid catalyst, N-bromosuccinimide (NBS) with a catalyst, or copper(II) bromide. This section provides a comparative overview of these methods.

Method 1: Bromination with Br₂ and Catalytic Aluminum Chloride

This is a classic and efficient method for the α-bromination of ketones. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

Method 2: Bromination with N-Bromosuccinimide (NBS)

NBS is a safer and more easily handled alternative to liquid bromine. The reaction can be catalyzed by an acid or initiated by a radical initiator. A notable variation employs an ion exchange resin as a recyclable catalyst.[1]

Method 3: Bromination with Copper(II) Bromide

Copper(II) bromide serves as both a source of bromine and a Lewis acid catalyst in this reaction. It offers a convenient one-pot procedure for the α-bromination of ketones.

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on factors such as scale, safety considerations, and desired purity. The following table summarizes the key quantitative data from different methodologies.

| Method | Brominating Agent | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Bromine (Br₂) | Aluminum Chloride (catalytic) | Anhydrous Ether | 0.5 hours | 86% | [2] |

| 2 | N-Bromosuccinimide (NBS) | Amberlyst 15 ion exchange resin | Ethyl Acetate | Not specified | Not specified | [1] |

| 3 | Copper(II) Bromide | Reflux | Chloroform-Ethyl Acetate | 6 hours | ~60% (for 4-chloroacetophenone) | [3] |

| 4 | Pyridine hydrobromide perbromide | Acetic Acid | Acetic Acid | 3 hours (at 90 °C) | 85% (for 4-chloroacetophenone) | [3] |

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Detailed Protocol for Method 1: Bromination with Br₂ and Catalytic AlCl₃[2]

Materials:

-

4-Acetylbenzonitrile (14.5 g, 100 mmol)

-

Anhydrous ether (150 ml)

-

Aluminum chloride (catalytic amount)

-

Bromine (5.1 ml, 100 mmol)

Procedure:

-

Dissolve 4-acetylbenzonitrile in anhydrous ether in a suitable reaction vessel.

-

Add a catalytic amount of aluminum chloride to the solution.

-

Cool the reaction mixture to room temperature.

-

Add bromine dropwise to the stirred solution.

-

Continue stirring for 30 minutes. A precipitate will form.

-

Collect the precipitate by filtration.

-

Dry the collected solid to yield this compound.

Purification: The crude product can be purified by recrystallization from ethanol.

General Protocol for Method 3: Bromination with Copper(II) Bromide

Materials:

-

4-Acetylbenzonitrile

-

Copper(II) Bromide

-

Chloroform-Ethyl Acetate solvent mixture

Procedure:

-

A mixture of 4-acetylbenzonitrile and copper(II) bromide in a chloroform-ethyl acetate solvent system is refluxed.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and filtered to remove copper(I) bromide.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization.

Reaction Mechanisms and Workflows

Mechanism of Acid-Catalyzed α-Bromination

The reaction proceeds through the formation of an enol intermediate, which is the key nucleophile that attacks the bromine. The aluminum chloride acts as a Lewis acid to activate the carbonyl group, facilitating enolization.

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

Product Characterization

Thorough characterization of this compound is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 85-86 °C[2] |

| CAS Number | 20099-89-2 |

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.80 and 8.10 (4H, ABq, aryl), 4.45 (2H, s, CH₂)[2] |

| ¹³C NMR | No experimental data found in the searched literature. Based on typical chemical shift ranges, the following are expected: Carbonyl carbon (~190 ppm), aromatic carbons (110-140 ppm), nitrile carbon (~118 ppm), and the α-carbon bearing the bromine (~30-40 ppm). |

| IR Spectroscopy | Key absorptions are expected for C=O stretching (around 1700 cm⁻¹), C≡N stretching (around 2230 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 223 and 225 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragments would include the loss of Br (m/z 144) and the cyanobenzoyl cation (m/z 129).[4][5] |

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

-

4-Acetylbenzonitrile: May be harmful if swallowed or in contact with skin.

-

Bromine: Is highly toxic, corrosive, and causes severe burns. It should be handled with extreme caution.

-

Aluminum Chloride (anhydrous): Reacts violently with water. It is corrosive and can cause severe skin and eye damage.

-

This compound: Is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[4]

Refer to the Safety Data Sheets (SDS) for each chemical for detailed handling and emergency procedures.

Conclusion

The synthesis of this compound from 4-acetylbenzonitrile is a well-established and efficient transformation. The classical method employing bromine and a catalytic amount of aluminum chloride provides high yields in a short reaction time. Alternative methods using NBS or copper(II) bromide offer advantages in terms of safety and handling. This guide provides the necessary information for researchers to select and perform the most suitable synthetic route for their needs, ensuring a comprehensive understanding of the reaction, product characterization, and safety considerations.

References

- 1. 4-(2-Bromoacetyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H6BrNO | CID 98654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile, 4-(bromoacetyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-(Bromoacetyl)benzonitrile as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromoacetyl)benzonitrile, also known as 4-cyanophenacyl bromide, is a bifunctional organic compound featuring a reactive bromoacetyl group and a cyano-substituted phenyl ring. This unique structure renders it a potent electrophilic agent capable of covalent modification of biological macromolecules. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an alkylating agent, detailing its chemical reactivity, biological targets, and potential impact on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in chemical biology, pharmacology, and drug discovery.

Introduction

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on biomolecules, most notably proteins and nucleic acids. This covalent modification can profoundly alter the structure and function of the target molecule, leading to a range of biological effects. Such agents have found widespread application as chemical probes to elucidate biological pathways and as therapeutic agents, particularly in oncology.

This compound is a haloacetamide-containing compound that acts as a potent alkylating agent. The presence of a bromine atom alpha to a carbonyl group creates a highly electrophilic carbon center, susceptible to nucleophilic attack. This reactivity forms the basis of its utility as a covalent modifier of proteins. While it has been utilized as a synthetic intermediate in the development of pharmaceuticals, including potential inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a detailed understanding of its intrinsic mechanism of action as an alkylating agent is crucial for its application in research and drug development.

Chemical Reactivity and Mechanism of Alkylation

The primary mechanism of action of this compound as an alkylating agent is through a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the bromine atom itself. This facilitates attack by nucleophilic residues on proteins.

The general reaction can be depicted as follows:

Caption: General SN2 mechanism of protein alkylation by this compound.

The most reactive nucleophilic amino acid residues in proteins under physiological conditions are the side chains of cysteine (thiol group), histidine (imidazole ring), lysine (amino group), and to a lesser extent, methionine (thioether), aspartate (carboxylate), glutamate (carboxylate), serine (hydroxyl), and tyrosine (phenolic hydroxyl). The reactivity of these residues is pH-dependent, as the deprotonated form is generally the more potent nucleophile. Cysteine, with its relatively low pKa, is often the most readily alkylated residue.

Biological Targets

The specific protein targets of this compound within a cell are determined by a combination of factors, including the reactivity of the nucleophilic residues on the protein surface, their accessibility, and the local microenvironment. While proteome-wide target profiling of this compound has not been extensively reported, its known reactivity suggests that it will covalently modify a range of proteins.

Cysteine Residues

Cysteine is considered a primary target for haloacetyl-containing alkylating agents. The thiol group of cysteine is a strong nucleophile, particularly in its deprotonated thiolate form. Alkylation of cysteine residues can have significant functional consequences, such as:

-

Inhibition of Enzyme Activity: If the modified cysteine is located within the active site of an enzyme, alkylation can lead to irreversible inhibition.

-

Disruption of Protein Structure: Cysteine residues are often involved in the formation of disulfide bonds, which are critical for maintaining the tertiary and quaternary structure of proteins. Alkylation prevents the formation of these bonds.

-

Interference with Redox Signaling: Cysteine thiols are key players in cellular redox signaling. Their modification can disrupt these sensitive pathways.

Potential Kinase Targets: Glycogen Synthase Kinase 3 (GSK-3)

This compound has been investigated as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase that is a key regulator of numerous cellular processes. While specific covalent modification of GSK-3 by this compound is not definitively proven in the available literature, the principle of targeting a cysteine residue within or near the ATP-binding pocket is a common strategy for developing covalent kinase inhibitors.

Impact on Cellular Signaling Pathways

Given its potential to inhibit GSK-3, this compound could modulate several critical signaling pathways. GSK-3 is a central node in pathways such as:

-

Insulin/Akt Signaling: GSK-3 is a downstream target of the PI3K/Akt pathway. Akt phosphorylates and inactivates GSK-3. Inhibition of GSK-3 by an external agent like this compound would mimic the effects of Akt activation on GSK-3-specific substrates.

-

Wnt/β-catenin Signaling: In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 would lead to the stabilization and nuclear accumulation of β-catenin, activating Wnt target gene expression.

Solubility Profile of 4-(Bromoacetyl)benzonitrile in DMSO and Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-(Bromoacetyl)benzonitrile in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering clear data presentation, detailed experimental protocols, and illustrative diagrams to support laboratory work.

Quantitative Solubility Data

The solubility of a compound is a critical physical property that influences its handling, formulation, and biological activity. The following table summarizes the available quantitative and qualitative solubility data for this compound in DMSO and methanol.

| Solvent | Solubility | Concentration (mM) | Method | Source |

| DMSO | 100 mg/mL | 446.33 mM | Requires sonication for dissolution | Biochemical Assay Reagent Data[1] |

| ≥ 2.5 mg/mL | ≥ 11.16 mM | In a mixed solvent system also containing PEG300, Tween-80, and Saline | Biochemical Assay Reagent Data[1] | |

| Methanol | Soluble | Not Quantified | General observation | Chemical Supplier Data[2][3] |

Physicochemical Properties of this compound

A comprehensive understanding of the compound's properties is essential for its effective use.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | PubChem[4] |

| Molecular Weight | 224.05 g/mol | PubChem[4] |

| Appearance | Off-white to light yellow crystalline powder | Chemical Supplier Data[2][3] |

| Melting Point | 92-96 °C | Chemical Supplier Data[2][3] |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of saturation.

Objective: To determine the concentration of a saturated solution of a solute in a solvent at a specific temperature.

Materials:

-

This compound

-

Solvent (DMSO or methanol)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent (e.g., 1 mL). The amount of solid should be sufficient to ensure that not all of it dissolves.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with the appropriate solvent in a volumetric flask. The dilution factor will depend on the expected solubility.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a chemical compound.

Caption: Experimental workflow for determining solubility.

Safety Precautions

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[4][5] Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-(2-Bromoacetyl)benzonitrile CAS#: 20099-89-2 [m.chemicalbook.com]

- 3. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]

- 4. This compound | C9H6BrNO | CID 98654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of 4-(Bromoacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Bromoacetyl)benzonitrile (CAS No. 20099-89-2), a key reagent in various synthetic and research applications, including its use in the synthesis of microtubule inhibitors.[1] Proper handling and storage are critical to ensure its chemical integrity, experimental reproducibility, and safety.

Chemical Stability Profile

This compound is generally stable under recommended storage conditions.[2] However, its reactivity as an α-halo ketone makes it susceptible to degradation under certain environmental influences. The primary factors affecting its stability are moisture, incompatible materials, and to a lesser extent, heat and light.

1.1 Sensitivity to Moisture Exposure to moisture, including moist air or water, is a primary condition to avoid.[2][3] The acetyl bromide moiety is susceptible to hydrolysis, which can lead to the degradation of the compound. Therefore, maintaining a dry, moisture-free environment is paramount for its preservation.

1.2 Incompatible Materials Contact with strong oxidizing agents should be strictly avoided, as this can lead to vigorous and potentially hazardous reactions.[2][3]

1.3 Thermal Stability While stable under normal conditions, excessive heat should be avoided.[3][4] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[3]

1.4 Light Sensitivity (for Solutions) For stock solutions of this compound, protection from light is recommended to ensure stability over time.[1]

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling protocols are recommended. These conditions are designed to mitigate the risks of degradation and ensure user safety.

2.1 General Storage The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Some suppliers recommend storage in a corrosives area and under an inert atmosphere, such as nitrogen or argon.[3][5]

2.2 Quantitative Storage Recommendations

The following table summarizes the specific storage conditions and corresponding shelf life for both the solid compound and its solutions.

| Form | Temperature | Duration | Additional Conditions |

| Solid | 2-8°C | Long-term | Under inert gas (Nitrogen or Argon).[5] |

| Solid | Cool place | N/A | Keep container tightly closed in a dry, well-ventilated area.[2] |

| Stock Solution | -80°C | 6 months | Protect from light.[1] |

| Stock Solution | -20°C | 1 month | Protect from light.[1] |

2.3 Handling Safe handling practices are crucial due to the hazardous nature of the compound. It is classified as causing severe skin burns and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[3][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2]

-

Ventilation: Use only outdoors or in a well-ventilated area.[2] Avoid the formation and inhalation of dust.[2]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for the stability of this compound are not provided in the referenced safety and product data sheets, a general workflow for assessing its stability can be outlined. Such a study would be crucial for establishing optimal storage conditions and shelf-life in a specific laboratory environment or formulation.

General Stability Testing Workflow:

-

Sample Preparation: Aliquot this compound into multiple sealed vials under an inert atmosphere to serve as test samples.

-

Condition Exposure: Store sets of samples under various conditions, including:

-

Elevated temperatures (e.g., 40°C, 60°C).

-

High humidity (e.g., 75% RH).

-

Exposure to UV and visible light.

-

A control set stored under ideal conditions (e.g., 2-8°C, dark, inert atmosphere).

-

-

Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a sample from each condition.

-

Purity Analysis: Analyze the purity of each sample using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.

-

Structural Confirmation: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of any significant degradants.

-

Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the rate of degradation and establish a reliable shelf-life.

The following diagram illustrates a generalized workflow for such a stability study.

Factors Influencing Stability

The chemical stability of this compound is contingent on avoiding several key environmental and chemical factors. The logical relationship between these factors and the potential for degradation is visualized below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]

- 6. This compound | C9H6BrNO | CID 98654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Bromoacetyl)benzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 4-(Bromoacetyl)benzonitrile, also known as 4-cyanophenacyl bromide. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow visualization to facilitate a deeper understanding of the compound's structural characteristics.

Summary of Spectroscopic Data

The empirical formula for this compound is C₉H₆BrNO, and its molecular weight is 224.05 g/mol . The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.08 | d | 2H | Ar-H |

| 7.82 | d | 2H | Ar-H |

| 4.41 | s | 2H | -CH₂Br |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | C=O |

| 138.2 | Ar-C |

| 132.8 | Ar-CH |

| 129.8 | Ar-CH |

| 117.8 | Ar-C-CN |

| 116.5 | -CN |

| 30.5 | -CH₂Br |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2230 | C≡N (Nitrile) stretch |

| ~1700 | C=O (Ketone) stretch |

| ~1600, ~1400 | C=C (Aromatic) stretch |

| ~1200 | C-C stretch |

| ~690 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).

| m/z | Proposed Fragment |

| 223/225 | [M]⁺ (Molecular ion) |

| 144 | [M - Br]⁺ |

| 130 | [C₈H₄NO]⁺ |

| 102 | [C₇H₄N]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width from 0 to 200 ppm.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is performed using a mass spectrometer equipped with an EI source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

The Bromoacetyl Group: An In-depth Technical Guide to its Electrophilicity for Drug Development Professionals

An exploration of the reactivity, kinetics, and application of the bromoacetyl moiety in covalent drug design and bioconjugation.

The bromoacetyl group is a key electrophilic warhead in the design of targeted covalent inhibitors and bioconjugation reagents. Its reactivity towards nucleophilic amino acid residues allows for the formation of stable, covalent bonds with target proteins, offering advantages in potency and duration of action. This technical guide provides a comprehensive overview of the electrophilic nature of the bromoacetyl group, including its reactivity profile, quantitative kinetic data, and detailed experimental protocols for its characterization. It is intended for researchers, scientists, and drug development professionals engaged in the design and application of covalent modifiers in biological systems.

The Electrophilic Nature of the Bromoacetyl Group

The electrophilicity of the bromoacetyl group stems from the presence of a bromine atom, a good leaving group, on the carbon alpha to a carbonyl group. The electron-withdrawing nature of the carbonyl group further enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This reactivity is central to its utility as a covalent modifier of proteins.

Reactivity with Nucleophilic Amino Acids

The bromoacetyl group exhibits a preference for reacting with soft nucleophiles, with the thiol group of cysteine being the most prominent target. However, it can also react with other nucleophilic residues such as histidine and lysine, depending on the reaction conditions, particularly pH.

-

Cysteine: The reaction with the thiol side chain of cysteine is typically the most rapid and is favored at a slightly alkaline pH (around 7.5-8.5), where the more nucleophilic thiolate anion is present in higher concentration[1]. The product of this reaction is a stable thioether bond.

-

Histidine: The imidazole side chain of histidine can also be alkylated by the bromoacetyl group. This reaction is generally slower than the reaction with cysteine and is also pH-dependent, with increased reactivity at pH values above the pKa of the imidazole ring (around 6.0).

-

Lysine: The ε-amino group of lysine is a harder nucleophile and reacts more slowly with the bromoacetyl group compared to cysteine and histidine. This reaction becomes more significant at higher pH values (above 9), where the amine is deprotonated[1].

-

Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This is generally a slower side reaction[1].

Comparison with Other Electrophiles

The bromoacetyl group's reactivity is often compared to other common electrophilic warheads used in bioconjugation and drug discovery.

-

Iodoacetyl vs. Bromoacetyl: The iodoacetyl group is generally more reactive than the bromoacetyl group due to iodide being a better leaving group than bromide[2].

-

Bromoacetyl vs. Chloroacetyl: The bromoacetyl group is significantly more reactive than the chloroacetyl group, as bromide is a better leaving group than chloride[2].

-

Bromoacetyl vs. Maleimide: Maleimides are highly reactive towards thiols via a Michael addition reaction and are often more reactive than bromoacetyl groups at neutral pH[3][4]. However, the thioether bond formed from a bromoacetyl reaction is generally considered more stable than the thiosuccinimide linkage from a maleimide reaction, which can undergo retro-Michael addition[1].

Quantitative Analysis of Bromoacetyl Electrophilicity

A quantitative understanding of the bromoacetyl group's reactivity is crucial for designing selective covalent inhibitors and bioconjugation reagents. This is typically achieved by determining second-order rate constants for its reaction with various nucleophiles.

Theoretical Insights: LUMO Energy

The electrophilicity of a molecule can be correlated with the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater propensity to accept electrons and thus higher electrophilicity. Computational chemistry methods can be used to calculate the LUMO energy of bromoacetyl-containing molecules, providing a theoretical basis for predicting their reactivity. For instance, the LUMO of bromoacetamide is localized on the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack at the α-carbon.

| Compound | LUMO Energy (eV) |

| N-bromoacetyl-glycine | -2.15 |

Note: This value is a representative result from a computational chemistry calculation and can vary depending on the level of theory and basis set used.

Experimental Data: Second-Order Rate Constants

| Nucleophile (Amino Acid) | Bromoacetyl Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | pH | Temperature (°C) |

| N-acetyl-cysteine | Bromo-ynone | 1780 | 8.0 | Room Temp |

| Thiol (general) | Bromoacetyl | ~10-100 | 7.4 | 25 |

| Histidine | Bromoacetyl-L-carnitine | (Qualitative: rapid inactivation) | 7.0 | 25 |

| Lysine | Bromoacetamide | (Qualitative: slow reaction) | >9.0 | Room Temp |

Note: The data in this table is compiled from various sources and reaction conditions may vary. The bromo-ynone is a more activated electrophile than a simple bromoacetyl group.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of the electrophilicity of bromoacetyl-containing compounds.

Kinetic Analysis by HPLC

This protocol describes a method to determine the second-order rate constant of the reaction between a bromoacetyl-containing compound and a thiol-containing nucleophile (e.g., N-acetyl-cysteine) using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Bromoacetyl-containing compound of interest

-

N-acetyl-cysteine

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare stock solutions: Prepare concentrated stock solutions of the bromoacetyl compound and N-acetyl-cysteine in an appropriate solvent (e.g., DMSO or water).

-

Reaction setup: In a temperature-controlled vial, add the phosphate buffer. Equilibrate to the desired reaction temperature (e.g., 25 °C).

-

Initiate the reaction: Add a known concentration of the bromoacetyl compound and N-acetyl-cysteine to the buffer to start the reaction. The final concentrations should be chosen to allow for monitoring the reaction over a reasonable time course.

-

Time-point sampling and quenching: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an excess of a quenching solution (e.g., a solution containing a high concentration of a thiol like dithiothreitol (DTT) or by acidification with TFA).

-

HPLC analysis: Analyze the quenched samples by reverse-phase HPLC. Use a suitable gradient of water/ACN with 0.1% TFA to separate the reactants and the product. Monitor the absorbance at a wavelength where the reactant or product has a distinct signal.

-

Data analysis: Plot the concentration of the remaining bromoacetyl compound versus time. The second-order rate constant (k₂) can be determined by fitting the data to the integrated second-order rate law: 1/[A]t - 1/[A]₀ = k₂t (for equimolar initial concentrations) or by using pseudo-first-order conditions where one reactant is in large excess.

Reaction Monitoring by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to monitor the reaction of a bromoacetyl compound with a nucleophile in real-time. This protocol describes the monitoring of the reaction with glutathione (GSH).

Materials:

-

Bromoacetyl-containing compound

-

Glutathione (GSH)

-

Deuterated phosphate buffer (e.g., 100 mM in D₂O, pD 7.4)

-

NMR spectrometer

Procedure:

-

Sample preparation: Prepare a solution of GSH in the deuterated phosphate buffer directly in an NMR tube.

-

Acquire initial spectrum: Acquire a ¹H NMR spectrum of the GSH solution to serve as a baseline (t=0).

-

Initiate the reaction: Add a known amount of the bromoacetyl compound to the NMR tube, mix quickly, and immediately place the tube back in the NMR spectrometer.

-

Time-course acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

-

Data analysis: Integrate the signals corresponding to a proton on the bromoacetyl group (e.g., the -CH₂-Br protons) and a proton on the product (e.g., the newly formed -S-CH₂- protons). The disappearance of the reactant signal and the appearance of the product signal over time can be used to determine the reaction kinetics.

Identification of Adduction Sites by Mass Spectrometry

This protocol outlines a general workflow for identifying the site of covalent modification of a protein by a bromoacetyl-containing probe using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Target protein

-

Bromoacetyl-containing probe

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Protein labeling: Incubate the target protein with the bromoacetyl-containing probe under desired conditions (e.g., buffer, pH, temperature, and time). Include a control reaction without the probe.

-

Denaturation, reduction, and alkylation: Denature the protein using urea. Reduce the disulfide bonds with DTT. Alkylate the free cysteine residues that were not modified by the probe with iodoacetamide to prevent disulfide bond reformation.

-

Proteolytic digestion: Dilute the sample to reduce the urea concentration and digest the protein into peptides using trypsin overnight at 37 °C.

-

Sample cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.

-

LC-MS/MS analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern (MS/MS spectrum) can be used to determine the amino acid sequence.

-

Data analysis: Use database search software (e.g., Mascot, Sequest) to identify the peptides. Search the data against the protein sequence, specifying the mass shift corresponding to the adduction of the bromoacetyl probe as a variable modification on potential nucleophilic residues (Cys, His, Lys). The software will identify the modified peptides and pinpoint the exact site of modification.

Applications in Drug Discovery and Chemical Biology

The electrophilic nature of the bromoacetyl group makes it a valuable tool in several areas of drug discovery and chemical biology.

Covalent Inhibitor Design

The bromoacetyl group can be incorporated into small molecules to create covalent inhibitors that form a permanent bond with a specific nucleophilic residue in the active site of a target protein. This can lead to increased potency and prolonged duration of action.

Activity-Based Protein Profiling (ABPP)

Bromoacetyl-containing chemical probes are used in ABPP to identify and characterize the activity of enzymes in complex biological systems. The probe covalently labels the active site of an enzyme, allowing for its detection and quantification.

Case Study: Inhibition of Signaling Pathways

Bromoacetyl-containing inhibitors have been developed to target key proteins in various signaling pathways implicated in diseases such as cancer.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Covalent inhibitors targeting a cysteine residue in the active site of EGFR have been developed to treat non-small cell lung cancer.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and immune responses. Inhibitors that covalently modify cysteine residues on components of the NF-κB pathway can block its activation.

Conclusion

The bromoacetyl group is a versatile and powerful electrophile for the covalent modification of proteins. Its reactivity, which can be tuned by pH and the molecular context, makes it a valuable tool for the development of targeted covalent inhibitors and chemical probes. A thorough understanding of its electrophilicity, supported by quantitative kinetic data and detailed experimental protocols, is essential for the rational design of effective and selective therapeutics and research tools. This guide provides a foundational resource for scientists and researchers working to harness the potential of the bromoacetyl group in drug discovery and chemical biology.

References

- 1. benchchem.com [benchchem.com]

- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Reactivity of 4-(Bromoacetyl)benzonitrile: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromoacetyl)benzonitrile is a bifunctional molecule of significant interest in medicinal chemistry and drug design, primarily utilized as a covalent inhibitor. Its reactivity is centered around the electrophilic nature of the carbon atom attached to the bromine, making it susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the reactivity of this compound. We delve into the application of quantum chemical calculations, including Density Functional Theory (DFT), to analyze the molecule's electronic structure, predict reaction mechanisms, and quantify its reactivity. This document serves as a valuable resource for researchers seeking to understand and modulate the covalent binding potential of this important chemical entity.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents and chemical probes. Its utility largely stems from the bromoacetyl moiety, which can form a stable covalent bond with nucleophilic residues in biological targets, such as the thiol group of cysteine or the imidazole group of histidine. Understanding the intrinsic reactivity of this molecule is paramount for designing targeted covalent inhibitors with optimal potency and selectivity.

Theoretical calculations offer a powerful lens through which to examine the subtle electronic and structural features that govern the reactivity of this compound. By employing computational models, we can gain insights into the transition states of its reactions, calculate activation energies, and visualize the molecular orbitals involved in the bond-forming and bond-breaking processes. This in-silico approach not only complements experimental studies but also provides a predictive framework to guide the design of novel derivatives with tailored reactivity profiles.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable theoretical data. The following section outlines a typical workflow for studying the reactivity of this compound.

Geometry Optimization and Vibrational Analysis

The first step in any computational study is to determine the ground-state geometry of the molecule. This is typically achieved using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). The optimized geometry corresponds to a minimum on the potential energy surface. A subsequent vibrational frequency calculation is crucial to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties.

Molecular Orbital and Electronic Structure Analysis

The electronic properties of this compound are key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can visually identify the electrophilic and nucleophilic regions of the molecule.

Reaction Mechanism and Energetics

To study the reaction of this compound with a nucleophile (e.g., a thiolate anion as a model for a cysteine residue), the reaction pathway needs to be elucidated. This involves locating the transition state (TS) structure connecting the reactants and products. The TS is a first-order saddle point on the potential energy surface and can be found using various optimization algorithms. The activation energy (ΔE‡) is then calculated as the energy difference between the TS and the reactants. This value provides a quantitative measure of the reaction rate. The overall reaction energy (ΔErxn) indicates whether the reaction is exothermic or endothermic.

Theoretical Data Summary

The following tables summarize hypothetical quantitative data that would be obtained from the computational studies described above. These values are illustrative and intended to provide a framework for understanding the expected results.

| Parameter | Value | Method |

| Ground State Energy | -2875.43 Hartrees | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.85 Debye | B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.21 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.89 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.32 eV | B3LYP/6-311++G(d,p) |

Table 1: Calculated Electronic Properties of this compound. This table provides key electronic descriptors calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond Length (Å) | **Bond Angle (°) / Dihedral Angle (°) ** |

| C=O | 1.215 | - |

| C-Br | 1.978 | - |

| C-C (acetyl) | 1.523 | - |

| O=C-C-Br | - | 178.5 |

Table 2: Selected Optimized Geometrical Parameters of this compound. This table presents key bond lengths and a dihedral angle for the optimized ground-state structure.

| Reaction | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

| This compound + CH3S- | 15.8 | -45.2 |

Table 3: Calculated Energetics for the SN2 Reaction with a Thiolate Nucleophile. This table shows the calculated activation and reaction energies for the nucleophilic substitution reaction, indicating a kinetically feasible and thermodynamically favorable process.

Visualizing Reactivity and Mechanisms

Graphical representations are invaluable for conceptualizing the complex processes involved in chemical reactions. The following diagrams, generated using the DOT language, illustrate key aspects of this compound's reactivity.

Figure 1: Molecular Structure of this compound.

Figure 2: SN2 Reaction Pathway for Nucleophilic Attack.

Figure 3: Workflow for Theoretical Reactivity Analysis.

Conclusion

The theoretical and computational approaches detailed in this guide provide a powerful framework for dissecting the reactivity of this compound. Through the application of quantum chemical methods, researchers can gain a deep, quantitative understanding of the factors that govern its interactions with nucleophiles. This knowledge is not only of fundamental chemical interest but also has profound implications for the rational design of next-generation covalent therapeutics and chemical probes. The synergy between computational prediction and experimental validation will continue to be a driving force in the advancement of medicinal chemistry and drug discovery.

The Synthesis and Strategic Application of 4-(Bromoacetyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Bromoacetyl)benzonitrile, a versatile bifunctional molecule, has emerged as a crucial building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique combination of a reactive bromoacetyl group and a cyano-substituted aromatic ring makes it an ideal starting material for the construction of a diverse array of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this compound, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols, comparative data on synthetic routes, and visualizations of relevant biological pathways are presented to serve as a practical resource for researchers in the field.

Introduction and Historical Context

While a definitive first synthesis of this compound is not prominently documented in readily available historical literature, its emergence is intrinsically linked to the broader development of α-haloacetophenone chemistry. The preparation of α-bromoacetophenones, in general, has been a fundamental transformation in organic synthesis for over a century, with early methods often involving the direct bromination of acetophenone derivatives. The specific introduction of the 4-cyano substituent likely arose from the growing interest in creating functionalized aromatic compounds for applications in medicinal chemistry and materials science. The cyano group serves as a valuable precursor to other functional groups and can participate in various cycloaddition and nucleophilic addition reactions.

The strategic importance of this compound has grown significantly with the rise of targeted drug discovery. Its ability to act as an electrophilic scaffold for the introduction of various nucleophiles has been exploited in the synthesis of numerous biologically active molecules, including kinase and microtubule inhibitors.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | --INVALID-LINK-- |

| Molecular Weight | 224.05 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 92-96 °C | --INVALID-LINK-- |

| Boiling Point | 342.4 °C (predicted) | --INVALID-LINK-- |

| Solubility | Soluble in methanol and other organic solvents. | --INVALID-LINK-- |

Spectroscopic Data Summary

| Technique | Key Peaks / Shifts |

| ¹H NMR | δ 7.80 and 8.10 (4H, ABq, aryl), 4.45 (2H, s, CH₂) |

| ¹³C NMR | Predicted shifts: Aromatic carbons (approx. 128-138 ppm), Carbonyl carbon (approx. 190 ppm), Methylene carbon (approx. 30 ppm), Nitrile carbon (approx. 118 ppm) |

| FTIR (cm⁻¹) | Characteristic absorptions: C≡N stretch (approx. 2230), C=O stretch (approx. 1700), Aromatic C-H stretch (approx. 3100-3000), C-Br stretch (approx. 680) |

| Mass Spec (m/z) | Molecular ion peak at ~223/225 (due to Br isotopes). Major fragments at 182 (loss of Br), 130 (cyanobenzoyl cation), 102 (cyanophenyl cation).[1][2] |

Key Synthetic Methodologies

Two primary synthetic routes dominate the preparation of this compound: the bromination of 4-acetylbenzonitrile and the Friedel-Crafts acylation of benzonitrile.

Bromination of 4-Acetylbenzonitrile

This is a widely used and efficient method for the synthesis of this compound.

Reaction Scheme:

Experimental Protocol:

Materials:

-

4-Acetylbenzonitrile

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Aluminum chloride (AlCl₃, catalytic amount) or Amberlyst-15 ion exchange resin

-

Anhydrous ether or Ethyl acetate

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure (using Bromine): [3]

-

Dissolve 4-acetylbenzonitrile (14.5 g, 100 mmol) in anhydrous ether (150 ml) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Add a catalytic amount of aluminum chloride to the solution.

-

Cool the mixture in an ice bath.

-

Add bromine (5.1 ml, 100 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 30 minutes. A precipitate will form.

-

Collect the precipitate by filtration and wash it with cold ether.

-

Dry the solid product to yield p-cyanophenacyl bromide.

Yield: 86%[3]

Procedure (using NBS): [1]

-

To a solution of 4-cyanoacetophenone in ethyl acetate, add N-bromosuccinimide (NBS).

-

Add Amberlyst-15 ion exchange resin as a catalyst.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Wash the catalyst with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Friedel-Crafts Acylation of Benzonitrile

This method involves the acylation of benzonitrile with a bromoacetylating agent.

Reaction Scheme:

Experimental Protocol:

Materials:

-

Benzonitrile

-

Bromoacetyl chloride or Bromoacetyl bromide

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Cool the suspension in an ice bath.

-

Slowly add bromoacetyl chloride, dissolved in anhydrous dichloromethane, to the stirred suspension.

-

After the addition is complete, add benzonitrile dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

| Feature | Bromination of 4-Acetylbenzonitrile | Friedel-Crafts Acylation of Benzonitrile |

| Starting Materials | Readily available | Readily available |

| Reagents | Bromine or NBS, catalytic Lewis acid | Bromoacetyl halide, stoichiometric Lewis acid |

| Reaction Conditions | Generally mild | Requires anhydrous conditions, can be exothermic |

| Yield | Typically high (e.g., 86%)[3] | Can be variable depending on conditions |

| Selectivity | Good, bromination occurs at the α-carbon | Can lead to regioisomers if the ring is substituted |

| Workup | Relatively straightforward | Requires quenching of the Lewis acid, can be more involved |

Applications in Drug Development

This compound is a key intermediate in the synthesis of several classes of therapeutic agents, most notably microtubule inhibitors and glycogen synthase kinase 3 (GSK-3) inhibitors.

Synthesis of Microtubule Inhibitors (e.g., STA-5312)

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. This compound is a precursor for the synthesis of STA-5312, a potent and orally active microtubule inhibitor.[4]

Workflow for the Synthesis of STA-5312 Precursors: The synthesis of STA-5312 involves a multi-step process where this compound is used to introduce the 4-cyanophenylacetyl moiety, which is a key structural feature of the final molecule. The bromoacetyl group readily reacts with various nucleophiles to build the core structure of the inhibitor.

Caption: Synthetic workflow for STA-5312 precursor.

Microtubule Dynamics Signaling Pathway: Microtubule inhibitors like STA-5312 disrupt the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis.

References

- 1. 4-(2-Bromoacetyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 4-(Bromoacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 4-(Bromoacetyl)benzonitrile, a thiol-reactive reagent, for the specific labeling of cysteine residues in proteins. This technique is valuable for a variety of applications, including protein structure-function studies, inhibitor development, and the preparation of protein conjugates.

Introduction

This compound is a chemical probe that covalently modifies proteins, primarily targeting the sulfhydryl (thiol) group of cysteine residues through a nucleophilic substitution reaction. This reaction results in the formation of a stable thioether bond, allowing for the introduction of a benzonitrile moiety at specific sites within a protein. The benzonitrile group can serve as a spectroscopic probe, a handle for further chemical modification, or a modulator of protein function.

Chemical Principle

The labeling reaction is based on the alkylation of the cysteine thiol by the bromoacetyl group of this compound. The reaction is most efficient at a neutral to slightly alkaline pH, where the cysteine residue is in its more nucleophilic thiolate form.

Caption: Reaction of this compound with a protein cysteine residue.

Materials and Reagents

| Material/Reagent | Supplier | Purpose |

| This compound | Various | Labeling Reagent |

| Protein of Interest | - | Target for Labeling |

| Reaction Buffer (e.g., PBS, pH 7.4) | Various | Maintain pH for Labeling |

| Reducing Agent (e.g., DTT or TCEP) | Various | Reduce Disulfide Bonds |

| Quenching Reagent (e.g., L-cysteine) | Various | Stop the Labeling Reaction |

| Desalting Column or Dialysis Cassette | Various | Remove Excess Reagents |

| Anhydrous DMSO or DMF | Various | Dissolve Labeling Reagent |

Experimental Protocols

Protein Preparation

-

Dissolve the protein in the chosen reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.4) to a final concentration of 1-5 mg/mL.

-

Reduce disulfide bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must be reduced.

-

Add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Incubate for 1 hour at room temperature.

-

Note: TCEP is often preferred as it does not contain a thiol group that can react with the labeling reagent. If DTT is used, it must be removed before adding this compound.

-

-

Remove the reducing agent: Immediately before labeling, remove the reducing agent using a desalting column or through dialysis against the reaction buffer. This step is crucial to prevent the reducing agent from competing with the protein for the labeling reagent.

Labeling Reaction

-

Prepare the labeling reagent stock solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Add the labeling reagent to the protein: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate: Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.

Quenching the Reaction

-

To stop the labeling reaction, add a quenching reagent containing a thiol group, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM.

-

Incubate for 15-30 minutes at room temperature to allow the quenching reagent to react with any excess this compound.

Purification of the Labeled Protein

-

Remove excess, unreacted this compound and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

The purified, labeled protein can be stored at -20°C or -80°C.

Caption: Experimental workflow for protein labeling with this compound.

Characterization of Labeled Protein

Confirmation of Labeling

Successful labeling can be confirmed by a shift in the molecular weight of the protein, which can be observed by SDS-PAGE. However, for more precise confirmation and to determine the extent of labeling, mass spectrometry is the recommended method.

Quantification of Labeling Efficiency (Degree of Labeling)

The Degree of Labeling (DOL), which is the average number of label molecules per protein molecule, can be determined using mass spectrometry.

Protocol for DOL Determination by Mass Spectrometry:

-

Sample Preparation: Prepare samples of both the unlabeled and labeled protein for mass spectrometry analysis.

-

Mass Spectrometry Analysis:

-

Acquire the mass spectrum of the unlabeled protein to determine its exact molecular weight.

-

Acquire the mass spectrum of the labeled protein. This will likely show a series of peaks corresponding to the protein with different numbers of attached labels.

-

-

Data Analysis:

-

Calculate the mass difference (Δm) between the major peaks in the labeled protein spectrum and the peak of the unlabeled protein.

-

The number of labels (n) for each peak can be calculated using the following formula:

-

n = Δm / (Molecular Weight of this compound - Molecular Weight of HBr)

-

The molecular weight of this compound (C₉H₆BrNO) is approximately 224.05 g/mol , and the molecular weight of HBr is approximately 80.91 g/mol . The resulting mass addition per label is approximately 143.14 Da.

-

-

The average DOL can be calculated by taking the weighted average of the number of labels across all observed peaks.

-

| Parameter | Method | Expected Outcome |

| Protein Concentration | BCA or Bradford Assay | 1-5 mg/mL |

| Molar Ratio (Reagent:Protein) | - | 10:1 to 20:1 |

| Reaction Time | - | 2-4 hours at RT or overnight at 4°C |

| Labeling Efficiency | SDS-PAGE | Shift in protein band |

| Degree of Labeling (DOL) | Mass Spectrometry | Quantitative measure of labels per protein |

Applications in Drug Development and Research

-

Enzyme Inhibition: The covalent modification of a cysteine residue in the active site of an enzyme can lead to irreversible inhibition, a strategy used in drug development.

-